molecular formula C24H34N6O B5074839 Azepan-1-yl-[3-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]methyl]-7-methylimidazo[1,2-a]pyridin-2-yl]methanone

Azepan-1-yl-[3-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]methyl]-7-methylimidazo[1,2-a]pyridin-2-yl]methanone

Cat. No.: B5074839
M. Wt: 422.6 g/mol
InChI Key: PJFFKJVGHCTBES-UHFFFAOYSA-N
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Description

Azepan-1-yl-[3-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]methyl]-7-methylimidazo[1,2-a]pyridin-2-yl]methanone is a complex organic compound that features a unique structure combining several heterocyclic moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl-[3-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]methyl]-7-methylimidazo[1,2-a]pyridin-2-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the core imidazo[1,2-a]pyridine structure, followed by the introduction of the pyrazole and azepane groups through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl-[3-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]methyl]-7-methylimidazo[1,2-a]pyridin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, reducing agents, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: It has shown promise in biological studies, particularly in the development of new pharmaceuticals.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: Its chemical stability and reactivity make it suitable for use in industrial processes, such as the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Azepan-1-yl-[3-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]methyl]-7-methylimidazo[1,2-a]pyridin-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with imidazo[1,2-a]pyridine, pyrazole, and azepane moieties. Examples include:

  • Imidazo[1,2-a]pyridine derivatives
  • Pyrazole-based compounds
  • Azepane-containing molecules

Uniqueness

Azepan-1-yl-[3-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]methyl]-7-methylimidazo[1,2-a]pyridin-2-yl]methanone stands out due to its unique combination of these heterocyclic structures, which imparts distinct chemical and biological properties

Properties

IUPAC Name

azepan-1-yl-[3-[[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]methyl]-7-methylimidazo[1,2-a]pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O/c1-5-30-19(4)20(18(3)27-30)15-25-16-21-23(24(31)28-11-8-6-7-9-12-28)26-22-14-17(2)10-13-29(21)22/h10,13-14,25H,5-9,11-12,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFFKJVGHCTBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCC2=C(N=C3N2C=CC(=C3)C)C(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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